Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a brominated tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol . The compound features a partially saturated isoquinoline core, a bromine substituent at position 6, and a methyl ester group at position 2. Its structure is significant in medicinal chemistry due to the isoquinoline scaffold’s prevalence in bioactive molecules, particularly as angiotensin II receptor antagonists and enzyme inhibitors .
Properties
CAS No. |
773033-36-6 |
|---|---|
Molecular Formula |
C11H12BrNO2 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6H2,1H3 |
InChI Key |
XRRFEMZOTNXHPJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)Br |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Bischler–Napieralski reaction, which is used to cyclize an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Chemical Reactions Analysis
Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors in biological systems, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through binding to specific sites on proteins and altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, stereochemistry, and structural isomers.
Substituent Variations
Table 1: Substituent-Based Comparisons
Key Observations :
- Hydroxy/Methoxy Groups: Additional polar groups (e.g., 8-OH, 7-OCH₃) enhance hydrogen-bonding capacity, as seen in marine bromophenols .
- Amino Substitution: Replacing bromine with NH₂ introduces nucleophilicity, enabling further functionalization .
Ester Group Modifications
Table 2: Ester Group Comparisons
Key Observations :
Stereochemical and Structural Isomers
Table 3: Stereochemical and Isomeric Comparisons
Key Observations :
- Enantiomers : The (R)-enantiomer may exhibit distinct pharmacological profiles compared to the (S)-form .
- Quinoline vs. Isoquinoline: Quinoline derivatives (N at position 1) exhibit different electronic properties, affecting binding to biological targets .
- Ketone Modification : The 1-oxo derivative’s unsaturated ring increases aromaticity, altering reactivity in substitution reactions .
Biological Activity
Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS No. 773033-36-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C11H12BrNO2
- Molecular Weight : 270.12 g/mol
- IUPAC Name : this compound
- SMILES :
COC(=O)C1CC2=C(CN1)C=CC(=C2)Br
The compound features a tetrahydroisoquinoline core with a bromine substituent and a carboxylate ester group. These structural elements are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with notable efficacy. The compound's mechanism likely involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration. The interaction with specific receptors and enzymes in the brain suggests that it may help mitigate oxidative stress and inflammation associated with neurodegenerative diseases.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or oxidative stress pathways.
- Receptor Modulation : It has been suggested that it can modulate receptor activity linked to neurotransmission and neuroprotection.
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Lacks carboxylate group | Limited reactivity |
| Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Chlorine instead of bromine | Varies in reactivity and activity |
| Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Bromine at position 5 | Similar activity profile |
These comparisons highlight how substituent variations can influence biological activity and chemical reactivity.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Neuroprotection : A study demonstrated that the compound could reduce neuronal cell death in vitro under oxidative stress conditions. It was shown to significantly lower reactive oxygen species (ROS) levels compared to control groups.
- Antimicrobial Efficacy : In another study assessing antimicrobial properties against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibition zones in agar diffusion tests.
Q & A
Q. What are the established synthetic routes for Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate?
The compound is synthesized via the Pictet-Spengler reaction , starting from L-3,4-dimethoxyphenylalanine methyl ester and paraformaldehyde. Key steps include:
- Condensation : Trifluoroacetic acid (TFA) catalyzes cyclization in dichloromethane (DCM) under reflux.
- Bromination : Bromine is introduced at the 6-position via electrophilic substitution.
- Purification : Diastereomers are separated using column chromatography (EtOAc/hexane), followed by recrystallization from ethyl acetate for X-ray analysis .
Q. How is the compound characterized structurally and chemically?
- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., ester, bromine, and methoxy signals) .
- Mass Spectrometry (MS) : Used to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., S,S configuration) and ring conformation (half-boat vs. half-chair) using programs like SHELXL and OLEX2 .
Q. What is the natural occurrence of brominated tetrahydroisoquinoline derivatives?
Brominated analogs, including methyl 6-bromo-tetrahydroisoquinoline carboxylates, are found in marine algae (e.g., Rhodomelaceae species). Their biosynthesis involves bromination of tyrosine-derived precursors, suggesting enzymatic halogenation pathways .
Advanced Research Questions
Q. How does the compound serve as a precursor in asymmetric catalysis?
Tetrahydroisoquinoline (TIQ) derivatives act as chiral organocatalysts in asymmetric reactions like Diels-Alder cycloadditions. The bromine substituent enhances steric and electronic effects, influencing enantioselectivity. For example:
- The TIQ scaffold stabilizes transition states via hydrogen bonding.
- Diastereomeric separation (e.g., S,S vs. R,S configurations) is critical for catalytic efficiency .
Q. What conformational features impact its reactivity and crystallographic analysis?
- Ring Conformation : The six-membered TIQ ring adopts a half-boat (θ = 53.94°, φ = 335.3°) or half-chair conformation (θ = 53.39°, φ = 324.7°), depending on stereochemistry. This affects the spatial arrangement of catalytic moieties .
- Intermolecular Interactions : Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) stabilize crystal packing, forming layered or columnar structures. Software like SHELX and OLEX2 are used to model these interactions .
Q. How does bromination influence biological activity or structure-activity relationships (SAR)?
- Electrophilic Modulation : Bromine at the 6-position increases lipophilicity and steric bulk, potentially enhancing receptor binding in bioactive analogs.
- SAR Studies : Comparative analysis with non-brominated or 8-bromo derivatives (e.g., B-352 vs. B-353) reveals positional effects on activity .
Q. What methodologies optimize purification of diastereomers during synthesis?
- Chromatographic Separation : Silica gel column chromatography (EtOAc/hexane, 50:50) resolves diastereomers with distinct Rf values.
- Recrystallization : Ethyl acetate yields crystals suitable for X-ray analysis, ensuring stereochemical purity .
Q. How should researchers handle stability and storage of brominated TIQ derivatives?
- Hydroscopicity : Hydrochloride salts (e.g., 6-bromo-TIQ hydrochloride) require desiccated storage to prevent hydrolysis.
- Light Sensitivity : Amber vials are recommended due to potential bromine-labile bond degradation .
Data Contradictions and Resolution
- Conformational Discrepancies : Diastereomers (e.g., S,S vs. R,S) exhibit divergent ring conformations (half-boat vs. half-chair), impacting catalytic activity. Researchers must validate stereochemistry via NMR and crystallography .
- Synthesis Yields : Bromination efficiency varies with reaction conditions (e.g., solvent polarity, catalyst load). Optimization via kinetic studies is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
